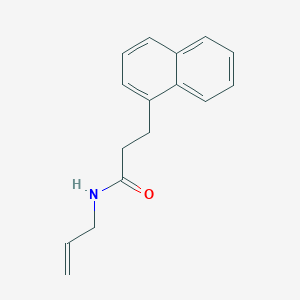

![molecular formula C16H15N5 B4461836 4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine](/img/structure/B4461836.png)

4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Descripción general

Descripción

Synthesis Analysis

The synthesis of novel derivatives of 2-amino-4-aryl-4,10-dihydro[1,3,5]triazino[1,2-a]benzimidazoles involves cyclocondensation reactions between 2-guanidinobenzimidazole and heteroaromatic aldehydes. This process results in the formation of compounds as hydrochloride salts, which have been structurally characterized using NMR, IR, UV/Vis spectroscopy, and X-ray diffraction analysis on single crystals (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Molecular Structure Analysis

The crystal and molecular structure determination through X-ray diffraction confirms the tautomeric forms of these compounds in the solid state. Notably, the structure reveals a high degree of delocalization within the triazinobenzimidazole moiety, highlighting the stability and conformational preferences of these molecules (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Chemical Reactions and Properties

These compounds exhibit notable antiproliferative activity against various human cancer cell lines in vitro. The study illustrates the potential of these compounds for pharmaceutical applications, especially considering their moderate but non-selective antiproliferative activities (Hranjec, Pavlović, & Karminski-Zamola, 2012).

Physical Properties Analysis

The synthesis and characterization of related compounds like 1,3,5-triazino[1,2-a]benzimidazol-2-amines have been explored, providing insights into their physical properties, including prototropic tautomerism and the predominant form in DMSO solutions. These studies contribute to our understanding of the stability and solubility characteristics of these compounds (Dolzhenko & Chui, 2007).

Chemical Properties Analysis

The chemical properties, including the reactivity and potential biological activities of these compounds, have been a subject of interest. For example, their ability to inhibit mammalian dihydrofolate reductase, an enzyme involved in the folate metabolism pathway, indicates their potential as therapeutic agents. This highlights the importance of these compounds in drug discovery and development processes (Dolzhenko & Chui, 2007).

Mecanismo De Acción

Target of Action

The primary target of 4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the enzyme dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of nucleotides and is essential for cell growth and proliferation .

Mode of Action

This compound inhibits the activity of DHFR . By binding to DHFR, it prevents the conversion of dihydrofolate to tetrahydrofolate, a necessary step in the synthesis of nucleotides . This inhibition disrupts DNA synthesis and cell division, particularly in rapidly dividing cells .

Biochemical Pathways

The inhibition of DHFR affects the folic acid pathway , which is crucial for the synthesis of purines and pyrimidines, the building blocks of DNA and RNA . The downstream effect of this inhibition is the disruption of DNA synthesis and cell division, leading to cell death .

Pharmacokinetics

The metabolism and excretion of these compounds can vary, but they are generally metabolized in the liver and excreted in the urine .

Result of Action

The result of the action of 4-(3-methylphenyl)-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-2-amine is the inhibition of cell growth and proliferation, particularly in rapidly dividing cells . This makes it potentially useful in the treatment of diseases characterized by rapid cell division, such as certain types of cancer .

Direcciones Futuras

Propiedades

IUPAC Name |

4-(3-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N5/c1-10-5-4-6-11(9-10)14-19-15(17)20-16-18-12-7-2-3-8-13(12)21(14)16/h2-9,14H,1H3,(H3,17,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFAMZPJWXIREJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2N=C(NC3=NC4=CC=CC=C4N23)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322623 | |

| Record name | 4-(3-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

34.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26662638 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

326021-88-9 | |

| Record name | 4-(3-methylphenyl)-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

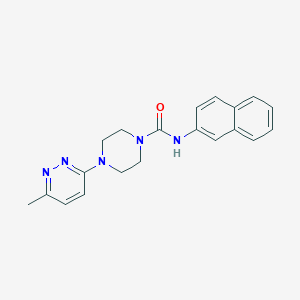

![N-(3-chlorophenyl)-4-[6-(ethylamino)-2-methyl-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B4461773.png)

![6,8-dimethyl-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-2H-chromen-2-one](/img/structure/B4461777.png)

![4-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4461788.png)

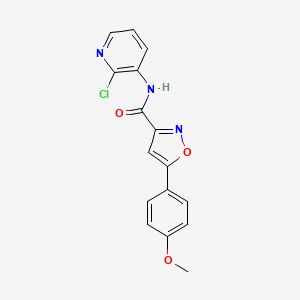

![N-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]butanamide](/img/structure/B4461796.png)

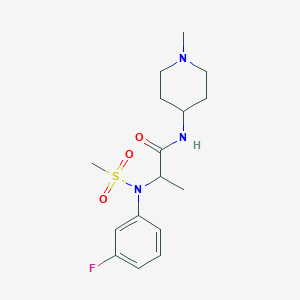

![N,2-dimethyl-3-[methyl(methylsulfonyl)amino]-N-phenylbenzamide](/img/structure/B4461805.png)

![5,6-dimethyl-N-(4-methyl-2-pyridinyl)-7-(3-pyridinyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B4461813.png)

![N-(2-{[4-(dimethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-3-fluorobenzenesulfonamide](/img/structure/B4461819.png)

![N-{[4-(1H-indol-2-ylcarbonyl)-1-piperazinyl]carbonyl}isoleucine](/img/structure/B4461831.png)

![3-[1-(3,4-dimethoxybenzoyl)-2-pyrrolidinyl]-5-isopropylisoxazole](/img/structure/B4461835.png)

![{5-[3-(4-morpholinyl)propyl]-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl}cyanamide](/img/structure/B4461842.png)